1-(Oxetan-3-ylsulfonyl)azetidin-3-ol
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Overview
Description
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is a compound that features both an oxetane and an azetidine ringThe compound’s molecular formula is C6H11NO4S, and it has a molecular weight of 193.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate, are obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The oxetane and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol involves its interaction with molecular targets through its oxetane and azetidine rings. These rings can participate in various chemical reactions, such as ring-opening or substitution, which can modulate the activity of enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: Similar in structure but lacks the oxetane ring.
Oxetane-3-ol: Similar in structure but lacks the azetidine ring.
Azetidine-3-sulfonyl derivatives: Compounds with similar sulfonyl groups but different ring structures.
Uniqueness
1-(Oxetan-3-ylsulfonyl)azetidin-3-ol is unique due to the presence of both oxetane and azetidine rings, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(oxetan-3-ylsulfonyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-5-1-7(2-5)12(9,10)6-3-11-4-6/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYQMSHIYFVECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2COC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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